Product packaging for Hexadecatetraenoic acid(Cat. No.:)

Hexadecatetraenoic acid

Cat. No.: B1257536
M. Wt: 248.36 g/mol
InChI Key: BJNARTXTPVWSGJ-SRGMUBKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Polyunsaturated Fatty Acids in Biological Systems

Polyunsaturated fatty acids (PUFAs) are vital components of living organisms, playing crucial roles in maintaining cellular structure and function. researchgate.netmdpi.com They are integral to the composition of cell membranes, influencing properties such as fluidity, permeability, and phase transitions. researchgate.net This modulation of membrane characteristics is essential for proper cellular activities, including molecular transport and signaling pathways. targetmol.com

PUFAs, such as the omega-3 and omega-6 fatty acids, are precursors to eicosanoids, a group of signaling molecules that regulate numerous physiological processes, including inflammation and immune responses. mdpi.comnih.gov The balance between omega-3 and omega-6 derived eicosanoids is critical for maintaining homeostasis. mdpi.com An imbalance, often skewed towards omega-6 fatty acids in Western diets, can contribute to a pro-inflammatory state. mdpi.comnih.gov

Furthermore, certain PUFAs are classified as essential fatty acids because they cannot be synthesized by the human body and must be obtained through diet. mdpi.com These include linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid). mdpi.com Deficiencies in these essential fatty acids can lead to various health issues, underscoring their importance in human nutrition and health. mdpi.com

Historical Context of Hexadecatetraenoic Acid Research

The scientific journey to understanding fatty acids began in 1929 when George and Mildred Burr identified their essential role in health, coining the term "essential fatty acids". wikipedia.org Early research on marine lipids focused on identifying new structures. jst.go.jp Notably, the structure of a this compound from South African pilchard oil was reported in the mid-20th century. jst.go.jp

The advent of advanced analytical techniques like gas-liquid chromatography revolutionized the study of fatty acids, allowing for more detailed analysis of their composition in various organisms. jst.go.jpcdnsciencepub.com Initial studies on marine microalgae in the 1960s began to reveal their diverse and often unique fatty acid profiles. nih.gov These early investigations laid the groundwork for identifying specific isomers of this compound in different species. For instance, this compound was identified in the lipids of the diatom Skeletonema costatum. nih.gov

More recent research has uncovered the significant role of specific this compound isomers. A notable discovery identified 4,7,10,13-hexadecatetraenoic acid as a platinum-induced fatty acid (PIFA), produced by mesenchymal stem cells in response to certain chemotherapy drugs. vulcanchem.com This finding has opened new avenues of investigation into the interactions between lipid metabolism and cancer treatments. vulcanchem.com

Isomeric Forms and Nomenclature in Scientific Literature

This compound (C16H24O2) exists in several isomeric forms, which are differentiated by the position and configuration (cis/trans) of their four double bonds. vulcanchem.com This structural variation is critical as it dictates the molecule's three-dimensional shape and, consequently, its biological function.

The nomenclature used in scientific literature to describe these isomers can be detailed. For example, the all-cis isomer (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid indicates that all four double bonds are in the 'Z' (cis) configuration. vulcanchem.com A common shorthand notation is the "omega" (n) or "lipid" nomenclature, which denotes the number of carbons, the number of double bonds, and the position of the first double bond from the methyl (omega) end of the fatty acid chain. For instance, 16:4(n-3) signifies a 16-carbon fatty acid with four double bonds, with the first double bond located at the third carbon from the omega end. vulcanchem.com

The table below details some of the known isomers of this compound, highlighting their distinct structures and nomenclature. The development of sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS), has been crucial for the precise identification and characterization of these various isomers. nih.gov

Common Name/ShorthandIUPAC NameOmega Classification
16:4(n-3)(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acidn-3
16:4(n-1)(6Z,9Z,12Z,15Z)-hexadecatetraenoic acidn-1
16:4 Δ6Not specifiedNot specified
Not specified(4E,8E,11E)-hexadeca-4,8,11,15-tetraenoic acidNot specified

This table provides examples of different this compound isomers and their naming conventions found in scientific literature.

Overview of Current Research Landscape and Key Academic Questions

Current research on this compound is diverse, spanning biochemistry, marine biology, and oncology. A significant area of investigation revolves around its biosynthesis in marine organisms, particularly microalgae and diatoms. nih.govnih.gov Scientists are exploring the enzymatic pathways, such as those involving desaturase enzymes, that lead to the production of specific isomers like the unusual n-1 series. scispace.com

In the field of oncology, a major focus is on the role of 4,7,10,13-hexadecatetraenoic acid (16:4(n-3)) in chemoresistance. vulcanchem.com Studies have shown that this fatty acid, produced by mesenchymal stem cells in response to platinum-based chemotherapy, can induce broad-spectrum chemoresistance. vulcanchem.com This has raised important questions about the use of fish oil supplements, which can contain this fatty acid, during cancer treatment. vulcanchem.com

Key academic questions currently being addressed include:

What are the precise mechanisms by which this compound induces chemoresistance?

What is the full extent of its distribution in different marine and freshwater organisms? vulcanchem.com

Can the biosynthesis of specific this compound isomers in microalgae be manipulated for biotechnological applications? nih.gov

What are the metabolic fates and biological activities of less common isomers, such as the n-1 polyunsaturated fatty acids? jst.go.jpresearchgate.net

Advanced analytical techniques, including ultra-high pressure liquid chromatography (UHPLC) coupled with mass spectrometry, are instrumental in addressing these questions by enabling the sensitive detection and quantification of this compound in complex biological samples. vulcanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B1257536 Hexadecatetraenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(2E,4E,6E,8E)-hexadeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h8-15H,2-7H2,1H3,(H,17,18)/b9-8+,11-10+,13-12+,15-14+

InChI Key

BJNARTXTPVWSGJ-SRGMUBKESA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCC=CC=CC=CC=CC(=O)O

Synonyms

6Z,9Z,12Z,15-hexadecatetraenoic acid
hexadecatetraenoic acid

Origin of Product

United States

Biosynthesis and Natural Occurrence of Hexadecatetraenoic Acid

Biosynthetic Pathways in Marine Organisms

The synthesis of hexadecatetraenoic acid in marine environments is primarily attributed to various species of algae, which serve as the foundational producers in many aquatic ecosystems. The biosynthetic routes involve a series of desaturation and elongation steps acting on saturated fatty acid precursors.

Elucidation of Pathways in Algae Species

The production of this compound has been identified in several algal species, with research pointing to specific pathways and its localization within cellular structures.

The green seaweeds Ulva fasciata and Ulva linza are known producers of a variety of fatty acids, including polyunsaturated C16 compounds. While the complete biosynthetic pathway for this compound in these species is not fully detailed in current literature, it is understood to follow the general pathway of polyunsaturated fatty acid (PUFA) synthesis in Chlorophyta. This process begins with a C16:0 precursor, palmitic acid, which undergoes a series of sequential desaturations catalyzed by specific fatty acid desaturases to introduce four double bonds, resulting in this compound. Green macroalgae of the genus Ulva are known to predominantly contain this compound, along with other fatty acids like oleic and palmitic acids. gsconlinepress.com

The fatty acid profile of Ulva fasciata reveals the presence of various saturated and unsaturated fatty acids. The composition can vary based on environmental conditions.

Table 1: Fatty Acid Profile of Ulva fasciata

Fatty Acid Composition (%)
Palmitic acid (C16:0) > Stearic acid (C18:0)
α-linolenic acid (C18:3) > Eicosadienoic acid (C20:5)
Myristic acid (C14:0) > Arachidonic acid (C18:1)
Nervonic acid (C24:1) > Oleic acid
Heptadecanoic acid > Pentadecanoic acid

Note: The exact percentages can vary. Data presented here indicates the relative abundance of major fatty acids as reported in one study. longdom.org

Similarly, Ulva linza exhibits a diverse fatty acid composition, with variations observed across different seasons.

Table 2: Seasonal Variation of Total Lipid and Major Fatty Acids in Ulva linza

Season Total Lipid (% of dry matter) Major Unsaturated Fatty Acids
Spring 4.14% Docosahexaenoic acid (C22:6), Pentadecenoic acid (C15:1)
Summer 3.76% Docosahexaenoic acid (C22:6), Pentadecenoic acid (C15:1)
Autumn 3.20% Docosahexaenoic acid (C22:6), Pentadecenoic acid (C15:1)

[Source: Adapted from research on the lipid content and fatty acid composition of Mediterranean macro-algae.] researchgate.net

Research on the closely related species, Euglena gracilis, provides significant insights into the role of this compound in chloroplast membrane biogenesis. In E. gracilis, shorter polyunsaturated fatty acids, including C16:3n3 and C16:4n3 (this compound), are found exclusively in glycosyldiacylglycerols (GDAGs) and phosphatidylglycerols (PGs). nih.gov These lipids are the primary structural components of chloroplast membranes, particularly the thylakoids where photosynthesis occurs. nih.gov The presence of this compound in these specific lipid classes strongly suggests its integral role in the formation and function of chloroplast membranes in Euglena. The synthesis of these fatty acids is closely linked to light-induced chloroplast development. nih.gov

The fatty acid composition of Euglena gracilis is influenced by cultivation conditions, with a notable presence of unsaturated fatty acids, especially in the presence of light. nih.gov

Table 3: Fatty Acid Composition of Euglena gracilis under Different Growth Conditions

Fatty Acid Type Phototrophic (%) Mixotrophic (%) Heterotrophic (%)
Saturated <40 <40 >40
Unsaturated >60 >60 <60

Note: This table provides a generalized overview of the distribution of saturated versus unsaturated fatty acids. nih.gov

The freshwater green alga Pediastrum has been identified as a source of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid. This specific isomer has been noted for its cytotoxic properties. The presence of this compound in Pediastrum highlights the diversity of bioactive fatty acids produced by freshwater algae.

Biosynthesis in Aquatic Invertebrates and Crustaceans

Aquatic invertebrates and crustaceans often acquire essential fatty acids through their diet, which primarily consists of algae. The accumulation and modification of these fatty acids are crucial for their growth and reproduction.

The fatty acid composition of the freshwater crustacean Daphnia galeata generally mirrors that of its algal food source. researchgate.net However, studies have shown that the relative abundance of certain fatty acids can differ significantly between Daphnia and its diet. Specifically, the relative abundance of C16:4ω3 (a form of this compound) has been observed to be much lower in D. galeata compared to its algal food. researchgate.net This suggests that Daphnia galeata may not significantly accumulate this particular fatty acid, or it may be selectively metabolized. The nutritional value of various fatty acids for Daphnia is a critical factor in aquatic food web dynamics, with a particular emphasis on the importance of C20 polyunsaturated fatty acids. researchgate.net

Euphausia pacifica Lipid Profiles

Table 1: Lipid Class Composition of Euphausia pacifica

Lipid ClassPercentage Range (%)
Phosphatidylcholine32.6 - 53.4
Triacylglycerols5.3 - 23.0
Phosphatidylethanolamine8.5 - 25.4
Free Fatty Acids2.5 - 7.0

Microbial Biosynthesis of this compound

Microorganisms employ specialized enzymatic pathways for the synthesis of polyunsaturated fatty acids, including this compound.

In certain marine bacteria, the de novo synthesis of long-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is carried out by a multi-enzyme complex known as the polyunsaturated fatty acid (PUFA) synthase. This system, often referred to as the PKS (polyketide synthase) pathway, synthesizes PUFAs from malonyl-CoA in an oxygen-independent manner. aocs.orgnih.govrsc.org The fatty acid 4,7,10,13-hexadecatetraenoic acid is recognized as a potential intermediate in the sequential elongation and desaturation reactions catalyzed by the PUFA synthase complex, which includes the proteins PfaA through PfaE. nih.gov

The yeast Pseudozyma churashimaensis OK96 is capable of producing mannosylerythritol lipids (MELs), which are glycolipid biosurfactants. When cultured with cuttlefish oil as the carbon source, P. churashimaensis OK96 produces a specific type of MEL, MEL-A, which incorporates this compound (C16:4). jst.go.jp In this context, this compound was found to constitute 7.7% of the total fatty acids and 23.6% of the total unsaturated fatty acids in the produced MEL-A. jst.go.jp

Table 2: this compound Content in MEL-A from Pseudozyma churashimaensis OK96

Fatty Acid FractionPercentage of this compound (%)
Total Fatty Acids7.7
Total Unsaturated Fatty Acids23.6

Diatoms are known producers of various polyunsaturated fatty acids, including 6Z,9Z,12Z,15-hexadecatetraenoic acid. frontiersin.org Studies on the metabolism of this fatty acid in diatoms have revealed that its accumulation is a result of both uptake from the environment (in vivo) and synthesis within the organism (de novo). Research has shown that approximately 20% of the cellular pool of 6Z,9Z,12Z,15-hexadecatetraenoic acid in certain diatoms is derived from external uptake, while the remaining 80% is synthesized de novo. frontiersin.orgresearchgate.net

Precursor-Product Relationships in Higher Eukaryotes

In higher eukaryotes, this compound can be metabolized through elongation and desaturation pathways, potentially serving as a precursor for longer-chain polyunsaturated fatty acids.

The biosynthesis of docosahexaenoic acid (DHA) in mammals primarily occurs through the "Sprecher pathway," which involves the elongation and subsequent desaturation of shorter-chain omega-3 fatty acids like α-linolenic acid (ALA). nih.govresearchgate.net While not a direct intermediate in the conventional pathway starting from ALA, this compound can enter the metabolic pathways leading to longer-chain PUFAs. For instance, studies in mice fed with 6,9,12,15-hexadecatetraenoic acid have shown its conversion to octadecatetraenoic acid (C18:4n-1), indicating that it can be elongated. researchgate.net Theoretically, through further cycles of elongation and desaturation, this could eventually lead to the synthesis of DHA. Conversely, the degradation of DHA through β-oxidation can yield shorter-chain fatty acids, with hexadeca-4,7,10,13-tetraenoic acid being a potential product of this breakdown process. nih.gov

Chain Elongation to Longer Omega-3 Fatty Acids

The biosynthesis of longer-chain omega-3 fatty acids from this compound (C16:4) involves a series of enzymatic reactions, primarily elongation and desaturation, that occur in the endoplasmic reticulum (ER). oup.comstackexchange.com The fundamental process of fatty acid elongation consists of a four-step cycle that adds a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate. oup.com This cycle involves the sequential actions of four distinct enzymes:

Condensation: A fatty acid elongase (ELOVL) catalyzes the rate-limiting step, condensing the acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. oup.com

Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA. oup.com

Dehydration: A water molecule is removed to create a trans-2-enoyl-CoA. oup.com

Reduction: The trans-2-enoyl-CoA is reduced to form an acyl-CoA that is two carbons longer than the original substrate. oup.com

This elongated fatty acid can then undergo further rounds of elongation or be modified by fatty acid desaturases, which introduce additional double bonds. wikipedia.org

While this compound is a product of plant and algal metabolism, it can serve as a precursor for longer omega-3 fatty acids in other organisms. syntheselabor.de For instance, studies have demonstrated that when administered, 7,10,13-hexadecatrienoic acid (16:3) can be chain-elongated in rats to form α-linolenic acid (18:3) and subsequently other longer-chain omega-3 fatty acids. syntheselabor.de The elongation of C18-C20 polyunsaturated fatty acids (PUFAs) is primarily carried out by the elongases ELOVL2 and ELOVL5. nih.gov The resulting longer fatty acids, such as eicosapentaenoic acid (EPA; C20:5) and docosahexaenoic acid (DHA; C22:6), are synthesized through alternating actions of desaturases and elongases. oup.comwikipedia.org

Table 1: Key Enzymes in Fatty Acid Elongation and Desaturation
Enzyme FamilyFunctionCellular LocationRole in Omega-3 Synthesis
Fatty Acid Elongases (ELOVLs)Catalyze the condensation reaction to extend the fatty acid chain by two carbons.Endoplasmic Reticulum (ER)Elongate C16, C18, and C20 PUFAs to produce longer-chain fatty acids.
Fatty Acid Desaturases (FADs)Introduce double bonds at specific positions in the fatty acid chain.Endoplasmic Reticulum (ER)Increase the degree of unsaturation, converting precursors into highly unsaturated fatty acids like EPA and DHA.

Genetic and Enzymatic Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process involving specific genes and enzymes, primarily fatty acid desaturases, and is closely linked to lipid metabolism within the plastids.

Role of Fatty Acid Desaturases (FADs)

Fatty acid desaturases (FADs) are a critical family of enzymes that catalyze the introduction of double bonds into fatty acyl chains, converting saturated fatty acids into unsaturated ones. wikipedia.orgnih.gov These enzymes are essential for producing the polyunsaturated fatty acid precursors required for this compound synthesis. nih.gov

Research has identified specific desaturases that play a direct role in the pathways leading to C16 polyunsaturated fatty acids. For example, an orthologue of the Arabidopsis Fatty Acid Desaturase 5 (AtFAD5) in the liverwort Marchantia polymorpha (MpFAD5) has been shown to be essential for the synthesis of 7Z-hexadecenoic acid. nih.gov In mutants lacking a functional MpFAD5 gene, the entire hexadecanoid pathway, which produces C16 fatty acids, is obstructed, leading to a near-complete depletion of its downstream products. nih.govbiorxiv.org This demonstrates the ancient and conserved function of FAD5 in initiating the desaturation of C16 fatty acids. nih.gov The initial desaturation of palmitic acid (16:0) is a key step, which is then followed by subsequent desaturations to produce more highly unsaturated C16 fatty acids like hexadecatrienoic acid (16:3) and ultimately this compound (16:4). syntheselabor.de

The activity of these desaturases is highly specific, with different enzymes introducing double bonds at precise locations. For example, a Δ6-desaturase has been shown to act on palmitic acid (C16:0), converting it to C16:1n-10, highlighting the diverse substrate specificities of these enzymes. researchgate.net

Plastidial Pathways and Glycerolipid Synthesis

In many plants and algae, the biosynthesis of this compound is intrinsically linked to the synthesis of glycerolipids within the plastids, particularly the chloroplasts. syntheselabor.deyoutube.com This occurs via a route often referred to as the "prokaryotic pathway" of galactolipid synthesis, which is distinct from the "eukaryotic pathway" that assembles lipids in the endoplasmic reticulum. syntheselabor.de

The process begins with the de novo synthesis of fatty acids in the plastid stroma, which produces palmitic acid (16:0) and oleic acid (18:1). youtube.com The subsequent steps for the synthesis of C16 PUFAs on glycerolipids are as follows:

Glycerolipid Backbone Formation: The synthesis of glycerolipids starts with glycerol-3-phosphate (G3P). creative-proteomics.com

Sequential Acylation: Two fatty acyl-CoAs are added to the G3P backbone. First, a glycerol-3-phosphate acyltransferase (GPAT) adds a fatty acid to the sn-1 position, forming lysophosphatidic acid. Subsequently, a 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acid to the sn-2 position, producing phosphatidic acid (PA). creative-proteomics.comnih.gov In the prokaryotic pathway, this often results in a molecule with an C18 fatty acid at the sn-1 position and a C16 fatty acid (palmitic acid) at the sn-2 position. syntheselabor.de

Diacylglycerol Formation: A phosphatase removes the phosphate (B84403) group from phosphatidic acid to yield diacylglycerol (DAG). syntheselabor.denih.gov

Stepwise Desaturation: The C16 fatty acid attached to the DAG molecule within the plastid undergoes a series of stepwise desaturations catalyzed by plastidial desaturases. This sequential introduction of double bonds converts the initial palmitoyl (B13399708) group (16:0) into hexadecatrienoic acid (16:3) and other C16 PUFAs. syntheselabor.de

Galactolipid Synthesis: The resulting DAG, rich in 16:3 at the sn-2 position, is then used to synthesize monogalactosyl diacylglycerols (MGDG), a major component of the thylakoid membranes in chloroplasts. syntheselabor.de

Plants that utilize this prokaryotic pathway are often referred to as "16:3 plants" because they have significant amounts of hexadecatrienoic acid in their leaf galactolipids. syntheselabor.de In contrast, "18:3 plants" synthesize their galactolipids primarily through the eukaryotic pathway, which involves lipid assembly in the ER and transport to the chloroplast, and they consequently lack 16:3. syntheselabor.de

Table 2: Comparison of Prokaryotic and Eukaryotic Glycerolipid Synthesis Pathways
FeatureProkaryotic PathwayEukaryotic Pathway
Primary LocationPlastid (Chloroplast)Endoplasmic Reticulum (ER)
Typical Fatty Acid at sn-2C16 (e.g., Palmitic Acid)C18 (e.g., Oleic Acid)
Synthesis of 16:3Yes, via desaturation on glycerolipids.No, C16 acyl chain is not desaturated.
Resulting Plant Type"16:3 plants" (e.g., Arabidopsis, spinach)"18:3 plants" (e.g., pea)

Metabolic Fates and Biochemical Transformations of Hexadecatetraenoic Acid

Incorporation into Lipid Classes

The metabolic journey of hexadecatetraenoic acid often begins with its esterification into complex lipids. This incorporation is crucial for the structural integrity of cellular membranes and for storing the fatty acid until it is needed for other biochemical pathways.

Integration into Glycerophospholipids (e.g., Phosphatidylcholine, Lysophosphatidylcholine)

Glycerophospholipids are the primary components of cellular membranes, and the fatty acid composition of these molecules is critical for membrane fluidity and function. While specific data on the incorporation of this compound (16:4) is limited, the metabolism of other polyunsaturated fatty acids provides a model for its likely integration. The synthesis of glycerophospholipids like phosphatidylcholine (PC) occurs through pathways such as the Kennedy pathway, where fatty acids are attached to a glycerol backbone. mdpi.com

The remodeling of phospholipids (B1166683) is a dynamic process. Enzymes such as phospholipase A2 can remove a fatty acid from a phospholipid, like PC, to produce a lysophosphatidylcholine (LPC). researchgate.net Subsequently, another enzyme, lysophosphatidylcholine acyltransferase (LPCAT), can re-esterify a different fatty acid, potentially including this compound, into the LPC molecule. This process, known as the Lands cycle, allows for the modification of membrane lipid composition in response to cellular needs.

Association with Galactolipids in Plants

In plants, a significant portion of hexadecatrienoic acid (16:3), a closely related C16 polyunsaturated fatty acid, is found esterified to galactolipids, which are the major lipid components of chloroplast thylakoid membranes. researchgate.net These galactolipids, such as monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), are crucial for photosynthesis. umich.edu

The synthesis of galactolipids containing 16:3 occurs via the "prokaryotic pathway" located in the chloroplasts. researchgate.net This pathway is distinct from the "eukaryotic pathway" in the endoplasmic reticulum. In the prokaryotic pathway, a C16 fatty acid is typically attached to the sn-2 position of the glycerol backbone. researchgate.netnih.gov This C16 fatty acid can then undergo sequential desaturation steps to form polyunsaturated versions, which become integral components of MGDG, a key lipid in thylakoid membranes. researchgate.net The presence of these specific fatty acids in galactolipids is essential for the structure and function of photosynthetic complexes. umich.edu

Table 1: Association of C16 Polyunsaturated Fatty Acids with Plant Lipids

Lipid ClassSpecific Lipid ExampleRole of C16:3 Fatty AcidMetabolic PathwayCellular Location
GalactolipidsMonogalactosyl diacylglycerol (MGDG)Enriched at the sn-2 position, crucial for thylakoid membrane structure. researchgate.netProkaryotic PathwayChloroplast
Diacylglycerols-Precursor for galactolipid synthesis. researchgate.netProkaryotic PathwayChloroplast

Oxidative Metabolism and Oxylipin Formation

This compound can serve as a substrate for various oxygenase enzymes, leading to the formation of a diverse group of bioactive metabolites called oxylipins. These molecules are involved in a wide range of physiological and pathological processes.

Precursor Role in Octadienal Production in Diatoms

In the marine diatom Skeletonema costatum, polyunsaturated fatty acids are precursors to defensive compounds. Research has shown that damaged cells of this diatom produce α,β,γ,δ-unsaturated aldehydes, such as octadienal, which have detrimental effects on the reproduction of their predators. researchgate.netnih.gov Feeding experiments have provided clear evidence that 6,9,12-hexadecatrienoic acid (16:3) is a direct precursor for the formation of 2,4-octadienal. researchgate.netnih.gov This conversion is mediated by a novel lipoxygenase/hydroperoxide lyase pathway. nih.gov It is also proposed that 6,9,12,15-hexadecatetraenoic acid (16:4) is the likely precursor for the production of octatrienal in these diatoms through a similar oxidative process. nih.gov

Table 2: Hexadeca-polyenoic Acids as Precursors for Aldehyde Production in Skeletonema costatum

Precursor Fatty AcidProposed Enzyme PathwayProductBiological Role
6,9,12-Hexadecatrienoic acid (16:3)Lipoxygenase / Hydroperoxide Lyase2,4-OctadienalDefensive compound against predators. nih.gov
6,9,12,15-Hexadecatetraenoic acid (16:4)Lipoxygenase / Hydroperoxide LyaseOctatrienal (proposed)Defensive compound against predators. nih.gov

Enzymatic Oxygenation by Lipoxygenases and Cytochrome P450 Enzymes

Polyunsaturated fatty acids, including C16 variants, are primary substrates for two major classes of oxygenating enzymes: lipoxygenases (LOXs) and cytochrome P450 (CYP) monooxygenases. mdpi.com

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. mdpi.com Plant LOXs can oxygenate 7,10,13-hexadecatrienoic acid (16:3) to form various hydroperoxy derivatives. nih.gov For instance, maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxide, while soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide. nih.gov These hydroperoxides are often intermediates that are further metabolized into other oxylipins.

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases that metabolize a wide array of substrates, including fatty acids. nih.gov The CYP4 family, in particular, is known for its role in fatty acid metabolism. nih.gov Members of the CYP4A and CYP4F subfamilies catalyze the omega (ω)-hydroxylation of fatty acids, which involves adding a hydroxyl group to the terminal carbon. nih.govresearchgate.net Specifically, CYP4A enzymes show a preference for metabolizing medium-chain fatty acids (C10-C16). nih.gov This ω-hydroxylation is the initial step in the ω-oxidation pathway, which serves as an alternative to β-oxidation for fatty acid degradation.

Formation of Hydroxylated Derivatives (e.g., 11-Hydroxy-4,7,9-Hexadecatrienoic Acid)

The enzymatic oxygenation of polyunsaturated fatty acids leads to a variety of hydroxylated derivatives. While the specific formation of 11-Hydroxy-4,7,9-Hexadecatrienoic Acid from this compound is not extensively documented, the general mechanisms of LOX and CYP enzymes suggest plausible pathways.

As mentioned, plant lipoxygenases can produce an 11-hydroperoxy derivative from hexadecatrienoic acid. nih.gov This hydroperoxide can then be reduced to the corresponding stable hydroxy fatty acid by peroxidases. Furthermore, seedlings of various plant species have been found to contain free hydroxy derivatives of 16:3, indicating that this is a common metabolic fate for C16 polyunsaturated fatty acids in plants. nih.gov CYP enzymes can also introduce hydroxyl groups at various positions along the fatty acid chain, not just at the terminal carbon, further contributing to the diversity of hydroxylated fatty acid metabolites. researchgate.net

Involvement in Jasmonate Biosynthesis in Plants

In the plant kingdom, this compound is a key player in the biosynthesis of jasmonates, a class of lipid-derived hormones that regulate a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. researchgate.net The synthesis of these vital signaling molecules can originate from two distinct polyunsaturated fatty acids: α-linolenic acid (18:3) and hexadecatrienoic acid (16:3). nih.govmdpi.com The pathway originating from hexadecatrienoic acid is referred to as the hexadecanoid pathway. mdpi.comnih.gov

Hexadecatrienoic Acid (16:3) as a Precursor to Jasmonates

Certain plant families, notably the Brassicaceae which includes the model organism Arabidopsis thaliana, contain significant amounts of (7Z, 10Z, 13Z)-hexadecatrienoic acid (16:3). nih.govpnas.org This fatty acid, typically esterified to monogalactosyldiacylglycerol (MGDG) in chloroplast membranes, serves as a direct precursor for a specific branch of the jasmonate biosynthetic pathway. nih.govfrontiersin.org The initiation of jasmonate synthesis involves the release of 16:3 from these membrane lipids, although evidence also suggests that the initial enzymatic steps can occur while the fatty acid is still attached to the galactolipid. portlandpress.com This "16:3 pathway" operates in parallel to the more ubiquitous "18:3 pathway" (octadecanoid pathway) which utilizes α-linolenic acid. nih.govresearchgate.net

The initial enzymatic action on hexadecatrienoic acid is its oxygenation by a 13-lipoxygenase (13-LOX) enzyme. nih.govmdpi.com This step introduces a hydroperoxy group, converting the 16:3 fatty acid into its corresponding hydroperoxide, 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT). nih.govfrontiersin.org This hydroperoxide is the substrate for the subsequent enzyme in the pathway, allene oxide synthase (AOS). nih.govfrontiersin.org AOS catalyzes the formation of an unstable allene oxide, (11S)-10,11-epoxy-octadecatrienoic acid. nih.govfrontiersin.org The final step within the chloroplast is the cyclization of this allene oxide by allene oxide cyclase (AOC), which forms the characteristic five-membered ring of the jasmonate family. nih.govmdpi.com

Formation of Dinor-oxo-phytodienoic Acid (dn-OPDA)

The product of the sequential action of LOX, AOS, and AOC on hexadecatrienoic acid is dinor-oxo-phytodienoic acid (dn-OPDA). nih.govmdpi.com The "dinor" prefix indicates that it has two fewer carbon atoms than its 18-carbon counterpart, 12-oxo-phytodienoic acid (OPDA). nih.gov The formation of dn-OPDA from 16:3 is a key branching point in jasmonate synthesis, leading to a distinct subset of oxylipin signaling molecules. pnas.org

The direct precursor-product relationship was confirmed in studies using the Arabidopsis fad5 mutant, which is deficient in the synthesis of 16:3. pnas.orgnih.gov In these mutants, dn-OPDA was not detected, providing strong evidence that its synthesis is directly dependent on the availability of plastid-derived 16:3 and not a result of the β-oxidation of the 18-carbon OPDA. pnas.orgnih.gov Following its synthesis in the chloroplast, dn-OPDA is transported to the peroxisome for further metabolic processing. nih.govresearchgate.net

Relationship with 12-oxo-phytodienoic acid (OPDA) Pathways

The biosynthesis of jasmonates in plants like Arabidopsis involves two parallel pathways occurring in the chloroplasts, defined by their initial fatty acid precursor. nih.govmdpi.com

The Hexadecanoid Pathway: Starts with 16:3 and produces dn-OPDA. mdpi.com

The Octadecanoid Pathway: Starts with 18:3 (α-linolenic acid) and produces OPDA. mdpi.com

Both dn-OPDA and OPDA are cyclopentenone compounds that are subsequently transported from the chloroplast to the peroxisome. researchgate.net Inside the peroxisome, both molecules can be reduced by the enzyme 12-oxo-phytodienoic acid reductase 3 (OPR3). nih.govmdpi.com The reduced product of dn-OPDA is 6-(3-oxo-2-(pent-2-enyl)cyclopentyl) hexanoic acid (OPC-6). researchgate.net This molecule then undergoes two cycles of β-oxidation to ultimately yield jasmonic acid. nih.gov In comparison, the reduced product of OPDA undergoes three cycles of β-oxidation to form jasmonic acid. researchgate.netmdpi.com

While both pathways can converge on the synthesis of jasmonic acid, OPDA and dn-OPDA are also recognized as signaling molecules in their own right, capable of activating gene expression independently of their conversion to jasmonic acid. nih.govcolab.wsresearchgate.net In some ancestral plants like the bryophyte Marchantia polymorpha, dn-OPDA itself, rather than jasmonic acid-isoleucine, is the primary bioactive hormone that binds to the COI1-JAZ co-receptor complex to initiate defense signaling. nih.govcolab.wsresearchgate.net This highlights the evolutionary significance of the hexadecanoid pathway and its product, dn-OPDA, as ancient and conserved signaling molecules.

Table 1: Key Enzymes in the Biosynthesis of dn-OPDA from Hexadecatrienoic Acid

Enzyme Abbreviation Location Substrate Product
13-Lipoxygenase 13-LOX Chloroplast Hexadecatrienoic acid (16:3) 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT)
Allene Oxide Synthase AOS Chloroplast 11(S)-hydroperoxy-hexadecatrienoic acid (11-HPHT) (11S)-10,11-epoxy-octadecatrienoic acid
Allene Oxide Cyclase AOC Chloroplast (11S)-10,11-epoxy-octadecatrienoic acid Dinor-oxo-phytodienoic acid (dn-OPDA)
12-oxo-phytodienoic acid Reductase 3 OPR3 Peroxisome Dinor-oxo-phytodienoic acid (dn-OPDA) 6-(3-oxo-2-(pent-2-enyl)cyclopentyl) hexanoic acid (OPC-6)

In vivo Metabolic Disposition in Model Organisms

The metabolic fate of this compound has been investigated in murine models, providing insights into its distribution and transformation in mammalian systems. These studies have specifically focused on the n-1 polyunsaturated fatty acid isomer, 6,9,12,15-hexadecatetraenoic acid (HDTA; C16:4n-1).

Hepatic and Adipose Tissue Distribution in Murine Models

In a study where mice were fed a diet containing 10% 6,9,12,15-hexadecatetraenoic acid ethyl ester for four weeks, the distribution of this fatty acid in various tissues was analyzed. nih.govresearchgate.netbohrium.com The results indicated that dietary HDTA did not lead to significant accumulation in key metabolic tissues. nih.govresearchgate.netbohrium.com Specifically, HDTA was found to barely accumulate in the epididymal white adipose tissue (eWAT). nih.govresearchgate.netbohrium.com While the study focused on eWAT, it also reported the fatty acid composition of the liver, where the elongated metabolite of HDTA was detected, suggesting hepatic metabolism. researchgate.net

Conversion to Elongated Metabolites (e.g., C18:4n-1)

The investigation in murine models revealed that dietary 6,9,12,15-hexadecatetraenoic acid can be metabolized through elongation. nih.govresearchgate.net Following the four-week feeding period, a C18 metabolite, C18:4n-1, was identified. nih.govresearchgate.net This elongated fatty acid was detected in small quantities, constituting less than 1% of the total fatty acids, in the plasma, liver, and epididymal white adipose tissue (eWAT). nih.govresearchgate.netbohrium.com This finding demonstrates that an in vivo pathway exists for the conversion of C16:4n-1 to a longer-chain C18:4n-1 metabolite in mice. researchgate.net

Table 2: Tissue Distribution of C18:4n-1 (Metabolite of C16:4n-1) in Mice

Tissue Detection of C18:4n-1 Relative Amount (% of Total Fatty Acids)
Plasma Yes < 1%
Liver Yes < 1%
Epididymal White Adipose Tissue (eWAT) Yes < 1%

Responses to Environmental Stressors and Lipid Remodeling

The composition of cellular membranes is not static; instead, it is dynamically remodeled in response to a variety of environmental cues. This process, known as lipid remodeling, is a critical adaptive strategy that allows organisms to maintain membrane integrity and function under stressful conditions. A key aspect of this adaptation involves altering the fatty acid composition of membrane glycerolipids, particularly the degree of unsaturation. This compound, a polyunsaturated fatty acid with a 16-carbon chain, is implicated in these responses, from plants enduring abiotic challenges to marine crustaceans adapting to frigid waters.

Modulation of Membrane Lipid Composition in Plants Under Abiotic Stress

Plants, being sessile, must adjust their cellular machinery to cope with fluctuating environmental conditions such as extreme temperatures, drought, and salinity. A primary response to these abiotic stressors occurs at the level of the cell membrane, where changes in lipid composition are crucial for survival. The fluidity and stability of these membranes are largely determined by the nature of the fatty acyl chains within their constituent glycerolipids.

A well-documented adaptation, particularly to temperature stress, is the modification of fatty acid unsaturation. Under high-temperature stress, plant membranes tend to become more rigid through a decrease in the proportion of polyunsaturated fatty acids. For instance, in Arabidopsis thaliana, exposure to heat stress leads to a significant reduction in the levels of highly unsaturated fatty acids like hexadecatrienoic acid (16:3), which is primarily found in the galactolipids of chloroplast thylakoid membranes. mdpi.comtandfonline.comoup.com Concurrently, there is an increase in more saturated fatty acids. nih.gov This remodeling is thought to prevent membranes from becoming overly fluid at elevated temperatures. mdpi.com During heat stress, polyunsaturated fatty acids from chloroplast lipids, including 16:3, are channeled into the synthesis of triacylglycerols (TAGs), which are stored in cytosolic lipid droplets. oup.com This serves as a transient storage mechanism, sequestering fatty acids released during membrane remodeling. mdpi.com

Conversely, under cold stress, plants increase the unsaturation of membrane fatty acids to maintain membrane fluidity and prevent a transition to a gel state, which would impair the function of membrane-bound proteins and transport systems. nih.govnih.gov In many plant species, cold acclimation is associated with an increase in trienoic fatty acids, such as linolenic acid (18:3) and hexadecatrienoic acid (16:3). nih.gov These fatty acids, with their multiple double bonds, introduce kinks into the acyl chains, thereby lowering the temperature at which the membrane solidifies. Studies in wheat have shown that cold acclimation leads to an increase in polyunsaturated fatty acids in glycerolipids, which is associated with enhanced freezing tolerance. While direct quantitative data on the response of this compound (16:4) in higher plants to abiotic stress is not extensively documented, the pronounced changes observed for the closely related 16:3 underscore the critical role of C16 polyunsaturated fatty acid modulation in plant stress adaptation.

Table 1: Changes in the Molar Percentage of Key C16 and C18 Fatty Acids in Arabidopsis thaliana Leaves in Response to Different Growth Temperatures.

Fatty Acid10°C (Cold Stress)22°C (Control)30°C (Heat Stress)
Palmitic acid (16:0)DecreasedBaselineIncreased
Hexadecatrienoic acid (16:3)IncreasedBaselineDecreased
Linoleic acid (18:2)DecreasedBaselineIncreased
α-Linolenic acid (18:3)IncreasedBaselineDecreased

This table summarizes the general trends observed in the fatty acid composition of Arabidopsis thaliana leaves when exposed to cold and heat stress, illustrating the principle of membrane lipid remodeling. Data synthesized from multiple studies. nih.gov

Role in Adaptation to Cold Environments in Crustaceans

Crustaceans, particularly those inhabiting polar and cold-temperate marine environments, face the perpetual challenge of maintaining cellular function at low temperatures. A fundamental physiological adaptation to this challenge is the modification of cell membrane lipid composition, a process termed homeoviscous adaptation. This mechanism ensures that membranes retain the necessary fluidity for essential processes like ion transport, enzyme activity, and signal transduction. A key strategy in this adaptation is the incorporation of a higher proportion of polyunsaturated fatty acids (PUFAs) into membrane phospholipids.

The fatty acid profiles of crustaceans are heavily influenced by their diet. nih.gov They are primary consumers of phytoplankton, and the fatty acid composition of these microalgae varies significantly with environmental conditions, including temperature. gsconlinepress.com Phytoplankton from polar regions are often rich in long-chain PUFAs, which are then transferred up the food chain. Krill, for example, are filter feeders that consume phytoplankton like diatoms. wikipedia.org

Research on marine microalgae from polar and temperate regions has revealed distinct fatty acid profiles. Notably, certain polar species contain substantial amounts of this compound (16:4). For instance, the polar diatom Chaetoceros brevis and the prasinophyte Pyramimonas sp. have been shown to contain significant levels of a 16:4 PUFA. The presence of this highly unsaturated C16 fatty acid in the primary producers of cold marine ecosystems suggests its availability to crustaceans that graze on them, such as copepods and krill. mdpi.com

Table 2: Fatty Acid Composition (% of Total Long Chain Fatty Acids) of Representative Polar Microalgae Consumed by Crustaceans.

Fatty AcidChaetoceros brevis (Polar Diatom)Pyramimonas sp. (Polar Prasinophyte)
16:0 (Palmitic acid)18.4%12.1%
16:1 (Palmitoleic acid)32.8%1.5%
16:4 (this compound)13.1%8.8%
18:3(n-3) (α-Linolenic acid)-14.1%
20:5(n-3) (Eicosapentaenoic acid - EPA)31.9%8.1%
22:6(n-3) (Docosahexaenoic acid - DHA)-1.5%

This table shows the relative abundance of major fatty acids in two species of polar microalgae, highlighting the significant presence of this compound (16:4). These microalgae are primary food sources for many marine crustaceans.

Biological Roles and Cellular Mechanisms of Hexadecatetraenoic Acid

Cellular Membrane Dynamics and Fluidity Regulation

Influence on Cell Membrane Fluidity and Structure

The incorporation of hexadecatetraenoic acid into phospholipids (B1166683) has a direct impact on the fluidity and structure of cellular membranes. evitachem.com As a polyunsaturated fatty acid, its multiple double bonds introduce kinks into the fatty acid chain. These kinks prevent tight packing of the lipid molecules, thereby increasing the fluidity of the membrane. wikipedia.org This enhanced fluidity is crucial for various cellular processes that depend on the lateral movement of membrane components. The degree of unsaturation of fatty acids within the membrane is a key determinant of its physical state, influencing both its viscosity and flexibility.

Impact on Receptor Activity and Signal Transduction

The fluidity of the cell membrane, modulated by fatty acids like this compound, significantly affects the function of embedded proteins, including receptors and those involved in signal transduction. Alterations in membrane fluidity can influence the conformational state of receptors, thereby modulating their binding affinity for ligands and their subsequent activation of downstream signaling cascades. The dynamic environment provided by a fluid membrane is essential for the proper functioning of molecular transport and cellular communication pathways.

Contribution to Chloroplast Membrane Stability

In plant cells and some algae, this compound is a component of chloroplast membranes and plays a role in their stability, particularly in response to temperature stress. Studies have shown that the levels of this fatty acid can change in response to environmental conditions. For instance, increased unsaturation of fatty acids in chloroplast membranes is associated with tolerance to low temperatures. Conversely, under heat stress, a decrease in the proportion of polyunsaturated fatty acids like hexadecatrienoic acid can occur, leading to higher membrane stiffness to counteract the fluidizing effect of heat. mdpi.com The maintenance of appropriate membrane fluidity is critical for the function of the photosynthetic apparatus, including the light-harvesting complexes and photosystem II. mdpi.com Research on transgenic tobacco plants has demonstrated that stable levels of hexadecatrienoic acid under cold stress are correlated with the maintenance of chloroplast membrane ultrastructure and enhanced cold tolerance. nih.gov

Modulation of Cellular Signaling Pathways

This compound is not merely a structural component of membranes; it also actively participates in cellular signaling. It can interact with specific receptors and influence the expression of genes, thereby regulating a wide range of cellular activities.

Interaction with G-Protein Coupled Receptors (e.g., GPR120)

This compound can act as a signaling molecule by binding to and activating G-protein coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4 or FFA4). nih.gov GPR120 is a receptor for long-chain fatty acids and is involved in various physiological processes, including the regulation of metabolism and inflammation. frontiersin.org The activation of GPR120 by fatty acids like this compound can initiate intracellular signaling cascades. nih.gov For example, studies have shown that the 16:4(n-3) isomer of this compound can stimulate a GPR120-induced signaling cascade in splenic macrophages. nih.gov This interaction can lead to the mobilization of intracellular calcium and the activation of downstream kinases like ERK. frontiersin.org The ability of this compound to engage with GPCRs highlights its role as a direct modulator of cellular signaling.

Influence on NFκB Phosphorylation

This compound, as an omega-3 polyunsaturated fatty acid, is involved in signaling pathways that modulate inflammatory responses. Research suggests that omega-3 fatty acids can bind to GPR120 and PPARγ proteins, which in turn inhibit the phosphorylation of the nuclear factor kappa B (NF-κB) protein. researchgate.net NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By preventing its phosphorylation, this compound can suppress the activation of the NF-κB signaling pathway.

In a study involving endothelial cells, a fish oil-based lipid emulsion containing this compound was shown to suppress the phosphorylation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov This inhibition of NF-κB activation is a critical mechanism underlying the anti-inflammatory effects of this fatty acid. nih.gov The canonical NFκB pathway's activation has been linked to the inhibition of fatty acid oxidation, suggesting a complex interplay between inflammatory signaling and lipid metabolism. biorxiv.org

Immunomodulatory and Anti-inflammatory Mechanisms in Non-Human Models

This compound and related omega-3 fatty acids demonstrate significant anti-inflammatory properties by reducing the levels of key inflammatory mediators. Numerous in vitro and in vivo studies have shown that these fatty acids can suppress the production and expression of pro-inflammatory cytokines and chemokines. researchgate.netmdpi.com

In a murine co-culture model of adipocytes and macrophages, docosahexaenoic acid (DHA), a related long-chain omega-3 fatty acid, was found to be highly effective at decreasing the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6). nih.gov In macrophages specifically, DHA treatment led to a decrease in the mRNA expression of pro-inflammatory M1 polarization markers, including Nos2 (iNOS), Tnfα, and Nfκb. nih.gov Similarly, studies on murine macrophages have shown that n-3 fatty acids can blunt the LPS-mediated stimulation of pro-inflammatory markers like IL-6 and increase anti-inflammatory markers such as Interleukin-10. nih.gov The mechanisms involve the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of anti-inflammatory ones like peroxisome proliferator-activated receptor γ (PPARγ). mdpi.com

Table 1: Effect of Related Omega-3 Fatty Acids on Inflammatory Markers

MarkerEffectModel SystemReference
MCP-1Decreased SecretionMurine Adipocyte-Macrophage Co-culture nih.gov
IL-6Decreased SecretionMurine Adipocyte-Macrophage Co-culture nih.gov
TNF-αDecreased mRNA ExpressionMurine Macrophages nih.gov
NF-κBDecreased mRNA ExpressionMurine Macrophages nih.gov
IL-1βReduced Gene ExpressionGeneral (Cardioprotective Effect) d-nb.info

Specific research has identified a unique role for hexadeca-4,7,10,13-tetraenoic acid (16:4(n-3)) in modulating the immune system through its interaction with splenic macrophages. nih.gov This fatty acid activates a specific subpopulation of splenic macrophages, identified as F4/80+/CD11blow, leading to the production and secretion of chemoprotective lysophosphatidylcholines (LPCs). nih.gov

The mechanism of action involves the binding of this compound to the G protein-coupled receptor 120 (GPR120), which is expressed on these splenic macrophages. nih.gov This activation of the 16:4(n-3)-GPR120 axis enhances the activity of cytosolic phospholipase A2 (cPLA2) within the macrophages. nih.gov The increased cPLA2 activity results in the generation and secretion of specific LPCs, such as lysophosphatidylcholine(24:1), which are the effector molecules that can induce resistance to certain chemotherapeutic agents. nih.gov This pathway highlights a novel function for GPR120 in mediating fatty acid signals to induce a specific macrophage response. nih.gov

Table 2: Signaling Pathway of this compound in Splenic Macrophages

StepMolecule/CellActionOutcome
1This compound (16:4(n-3))Binds to GPR120 receptorActivation of receptor
2Splenic F4/80+/CD11blow MacrophageGPR120 signaling cascade initiatedEnhanced cPLA2 activity
3cPLA2 EnzymeHydrolyzes phospholipidsProduction of Lysophosphatidylcholine (LPC)
4Lysophosphatidylcholine (LPC)Secreted from macrophageInduces chemoresistance

Developmental and Physiological Functions in Organismal Models

This compound has been shown to play a role in regulating the early life stages of marine invertebrates. dntb.gov.ua Specifically, it has been identified as an inhibitor of embryonic development in starfish. dntb.gov.ua This biological activity is part of a broader phenomenon where fatty acids and their oxygenated derivatives, known as oxylipins, act as chemical messengers or defense compounds in marine ecosystems. mdpi.com

Diatoms, a major group of algae, are a rich source of oxylipins derived from the oxidation of polyunsaturated fatty acids. mdpi.com These compounds, including those derived from this compound, can have teratogenic effects, meaning they can disturb the development of an embryo or fetus. mdpi.com Studies have confirmed that such compounds can inhibit the development of embryos from various marine invertebrates, including starfish, by reducing hatching success and impacting larval recruitment. mdpi.com

In the context of plant physiology, a compound closely related to this compound has been identified as a key regulator of plant development in radish (Raphanus sativus). nih.govoup.com Research has isolated and identified α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride, a derivative of a 16:3 fatty acid, as an anti-bolting compound. nih.govoup.com Bolting is the process of premature flowering and stem elongation in response to environmental cues, such as cold temperatures (vernalization) and long days. oup.com

This anti-bolting compound functions by specifically inhibiting the growth of the internode, the part of the stem between nodes, without affecting the production of leaves at the apical meristem. nih.govoup.com The concentration of this compound is high in the rosette shoots of radish plants before they undergo vernalization. nih.gov Following cold exposure, the compound disappears completely, which releases the inhibition on stem growth and allows bolting to occur. nih.gov This suggests that the initiation of bolting is triggered by the removal of this inhibitory signal. nih.gov Further research indicates this anti-bolting compound may exert its effect by reducing the endogenous levels of gibberellins, which are plant hormones that promote stem elongation. researchgate.net

Influence on Plant Defense Signaling (Jasmonate Pathway)

This compound is implicated as a precursor in the biosynthesis of jasmonates, a class of lipid-derived hormones that are pivotal in regulating plant defense and developmental processes. mdpi.commdpi.com Plants possess multiple jasmonic acid (JA) biosynthetic pathways, including one that originates from hexadecatrienoic acid (16:3), a closely related C16 fatty acid. mdpi.commdpi.comnih.gov This pathway, sometimes referred to as the hexadecane (B31444) pathway, operates in parallel with the more commonly studied octadecanoid pathway, which starts from α-linolenic acid (18:3). mdpi.compnas.org

Research has identified a novel 16-carbon cyclopentenoic acid named dinor-oxo-phytodienoic acid (dnOPDA), which is a member of the jasmonate family. pnas.org Studies using Arabidopsis mutants unable to synthesize 7Z,10Z,13Z-hexadecatrienoic acid (16:3) confirmed that dnOPDA is derived directly from this C16 fatty acid. pnas.org The levels of dnOPDA increase significantly in plant leaves upon wounding, indicating its role in wound signaling pathways. pnas.org

This suggests that C16 fatty acids like hexadecatrienoic acid, and by extension its tetra-unsaturated form, are precursors to specific signaling molecules within the jasmonate cascade. pnas.orgpnas.org These cyclopentenone jasmonates, including dnOPDA, can regulate the expression of defense-related genes, acting in concert with jasmonic acid to fine-tune the plant's response to threats like insect attacks and fungal pathogens. pnas.org The existence of this pathway highlights a complex signaling network where different fatty acid precursors can lead to a diverse array of biologically active oxylipins, allowing for highly regulated control over metabolic, developmental, and defensive processes in plants. pnas.org

Biosurfactant and Antioxidative Properties

This compound is a key component of certain microbially produced glycolipids known as mannosylerythritol lipids (MELs), which are recognized as promising biosurfactants. jst.go.jpnih.gov The incorporation of this specific polyunsaturated fatty acid into the MEL structure confers unique physicochemical and biochemical properties, including enhanced antioxidative activity. jst.go.jpresearchgate.net

Characterization of Mannosylerythritol Lipids (MEL) Derivatives

Mannosylerythritol lipids (MELs) are glycolipid biosurfactants produced by various yeasts, with their properties depending on the chemical structure of their fatty acid components. jst.go.jpnih.govresearchgate.net A specific derivative, MEL-A containing this compound, has been successfully produced by the yeast Pseudozyma churashimaensis OK96 when utilizing cuttlefish oil as the carbon source. jst.go.jpnih.gov Cuttlefish oil is rich in polyunsaturated fatty acids, which are incorporated into the MEL structure. jst.go.jp

Gas chromatography-mass spectrometry (GC/MS) analysis of the produced MELs revealed that this compound (C16:4) constituted a significant portion of the fatty acid profile, accounting for 7.7% of the total fatty acids and 23.6% of the total unsaturated fatty acids. jst.go.jpnih.gov This novel MEL-A demonstrated different physicochemical properties compared to conventional MEL-A produced from soybean oil, which typically contains more saturated and less unsaturated fatty acids. jst.go.jpnih.gov The critical micelle concentration (CMC), a measure of surfactant efficiency, was found to be 5.7 × 10⁻⁶ M for the new MEL-A, with a surface tension of 29.5 mN/m at the CMC. jst.go.jpnih.gov These properties make it an attractive material for various functional applications. jst.go.jpnih.gov

PropertyMEL-A with this compound (from Cuttlefish Oil)Conventional MEL-A (from Soybean Oil)
Critical Micelle Concentration (CMC) 5.7 × 10⁻⁶ M jst.go.jpnih.gov2.7 × 10⁻⁶ M jst.go.jpnih.gov
Surface Tension at CMC 29.5 mN/m jst.go.jpnih.gov27.7 mN/m jst.go.jpnih.gov

DPPH Radical-Scavenging Activity of MEL-A Containing this compound

The incorporation of polyunsaturated fatty acids like this compound into the MEL-A structure has been shown to enhance its antioxidative capabilities. jst.go.jp The antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay, a common method for assessing the ability of a compound to neutralize free radicals. jst.go.jpmdpi.com

MEL DerivativeRelative Antioxidative Activity (DPPH Assay)
MEL-A with this compound 2.1-fold higher than conventional MEL-A jst.go.jpnih.gov
Conventional MEL-A Baseline

Advanced Analytical Methodologies for Hexadecatetraenoic Acid Research

Chromatographic Separation Techniques

Chromatography, a powerful separation science, is indispensable for the analysis of fatty acids like hexadecatetraenoic acid. The choice of technique is dictated by the analytical goal, whether it be qualitative identification, precise quantification, or purification for further structural or biological studies. Gas chromatography and high-performance liquid chromatography are the most prevalent methods, each with specific advantages for fatty acid analysis.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of fatty acids due to its high chromatographic resolution and the structural information provided by mass spectrometry. nih.gov For volatile compounds, GC offers excellent separation, but the low volatility of free fatty acids requires a preliminary derivatization step to convert them into more volatile forms. nih.govsigmaaldrich.com

The analysis of fatty acids as their methyl esters (FAMEs) is a well-established procedure. ntnu.nogcms.cz Capillary columns are typically used for these separations, with stationary phases of varying polarity. Low-polarity columns separate FAMEs primarily by their boiling points, while more polar columns, such as those with cyanopropyl phases, provide separation based on the degree and configuration (cis/trans) of unsaturation. gcms.cz In the analysis of complex mixtures, such as those from marine algae, multiple columns with different selectivities may be used to achieve comprehensive profiling. uib.no The mass spectrometer detector provides mass spectra of the eluting compounds, which can be compared to spectral libraries for definitive identification. For quantitative analysis, single ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for specific fatty acids. nih.gov

Table 1: GC Columns Used in the Analysis of Fatty Acid Methyl Esters (FAMEs)
Stationary Phase TypeCommonly Used ForExample Columns
Polyethylene Glycol (Wax-type)General analysis of saturated and unsaturated FAMEsDB-FATWAX, Carbowax
BiscyanopropylResolution of cis and trans isomers of polyunsaturated FAMEsHP-88, CP-Sil 88
5% Phenyl PolysiloxaneGeneral purpose, low-polarity columnDB-5

The analysis of fatty acids by GC is challenging due to their polarity and insufficient volatility. nih.gov To overcome this, the polar carboxyl groups are converted into more volatile, non-polar ester derivatives. nih.govsigmaaldrich.com The most common derivatization strategy is the formation of fatty acid methyl esters (FAMEs) through a process called esterification. sigmaaldrich.com

This reaction typically involves heating the fatty acid sample with an alcohol, such as methanol (B129727), in the presence of a catalyst. Boron trichloride (B1173362) (BCl₃) in methanol is a widely used reagent for this purpose. sigmaaldrich.com The catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity towards the alcohol. sigmaaldrich.com The reaction results in the formation of a methyl ester and water. sigmaaldrich.com Other derivatization agents, such as pentafluorobenzyl (PFB) bromide, can also be used, which can enhance sensitivity in certain GC-MS applications, particularly with negative chemical ionization. nih.govlipidmaps.org The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the nature of the fatty acids being studied. ifremer.fr

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of fatty acids, offering several advantages over GC. HPLC operates at or near ambient temperatures, which is beneficial for thermally labile compounds. nih.gov It is also well-suited for preparative-scale separations, allowing for the isolation of pure compounds for further analysis. nih.gov Reversed-phase chromatography is the most common mode used for fatty acid separations.

In reversed-phase HPLC (RP-HPLC), fatty acids are separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the chain length and the degree of unsaturation of the fatty acids. nih.gov Unsaturated fatty acids, such as this compound, can be detected by their absorbance in the low UV wavelength range, typically around 192-210 nm. nih.govphcog.com

The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. nih.gov Adjusting the composition of the mobile phase allows for the optimization of the separation of complex fatty acid mixtures. For the analysis of free fatty acids, the addition of an acid, like phosphoric acid, to the mobile phase is necessary to suppress the ionization of the carboxyl group and ensure good peak shape. nih.gov While RP-HPLC with UV detection is a powerful analytical tool, the resolution of some isomeric fatty acids can be challenging and may require specialized columns or gradient elution methods. nih.gov

Table 2: General Conditions for RP-HPLC Analysis of Fatty Acids
ParameterTypical Conditions
Stationary PhaseOctadecylsilyl (C18)
Mobile PhaseAcetonitrile/Water mixture (often with acid for free fatty acids)
DetectionUV absorbance at 192-210 nm

HPLC is not only an analytical technique but also a powerful tool for the purification of fatty acids. nih.gov Both analytical and semi-preparative scale HPLC can be used for this purpose, depending on the amount of material to be purified. In a study, this compound ethyl ester was concentrated to approximately 98% purity using preparative-scale HPLC. jst.go.jp

The principles of preparative HPLC are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The goal is to isolate the target compound with high purity and recovery. researchgate.net The development of a preparative HPLC method often starts at the analytical scale to optimize the separation conditions, which are then scaled up for preparative work. mdpi.com A combination of RP-HPLC and GC can be a powerful approach for the detailed analysis of fatty acid isomers, where HPLC is used for the initial fractionation, and GC is used for the subsequent analysis of the collected fractions. nih.gov

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thereby avoiding irreversible adsorption of the sample. It is particularly useful for the separation and purification of natural products from complex mixtures. High-speed countercurrent chromatography (HSCCC) is a widely used form of this technique.

A notable application of HSCCC in this compound research is the isolation of 6,9,12,15-hexadecatetraenoic acid methyl ester from transesterified fish oil. researchgate.net In one study, a two-phase solvent system composed of n-heptane, acetonitrile, and water was used for the fractionation of FAMEs from a fish oil capsule. researchgate.net The elution was performed in normal phase mode, where the more polar compounds (highly unsaturated fatty acids) are retained longer. The fractions collected from the HSCCC were subsequently analyzed by GC-MS to identify their composition. This approach successfully led to the isolation of pure 6,9,12,15-hexadecatetraenoic acid methyl ester. researchgate.net

Table 3: Example of HSCCC Application for this compound Isolation
TechniqueAnalyte FormSource MaterialSolvent System (v/v/v)Reference
HSCCC6,9,12,15-Hexadecatetraenoic acid methyl esterTransesterified fish oiln-Heptane/Acetonitrile/Water researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry has become an indispensable tool in the field of lipidomics, enabling the detailed structural characterization and quantification of complex lipid species from biological samples. For the study of this compound, several mass spectrometry-based approaches are employed to profile its metabolites, identify its presence in complex lipid mixtures, and investigate its biosynthetic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of fatty acid metabolites, including those derived from this compound. acs.orglipidmaps.org This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netunitn.it

In a typical LC-MS/MS workflow for fatty acid analysis, a reversed-phase column is used to separate the different fatty acid species based on their hydrophobicity. nih.gov The separated analytes are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in negative ion mode. sciex.com Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ions of interest, generating characteristic product ions that can be used for identification and quantification. lipidmaps.org Multiple reaction monitoring (MRM) is a common acquisition mode used for targeted analysis, where specific precursor-to-product ion transitions are monitored for a list of known metabolites. acs.orglipidmaps.org

A key challenge in the analysis of unsaturated fatty acids like this compound is the presence of isomers with double bonds at different positions. sciex.com While standard collision-induced dissociation (CID) often does not provide sufficient information to distinguish between these isomers, advanced fragmentation techniques such as electron-activated dissociation (EAD) can generate diagnostic fragment ions that reveal the location of the double bonds. sciex.com

Table 1: Illustrative LC-MS/MS Parameters for Fatty Acid Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 150 mm × 3.0 mm, 2.7 µm) nih.gov
Mobile Phase AWater/Acetonitrile (e.g., 40:60, v/v) with ammonium (B1175870) formate (B1220265) nih.gov
Mobile Phase BIsopropanol (B130326)/Acetonitrile (e.g., 40:60, v/v) with formic acid nih.gov
Flow Rate0.45 mL/min nih.gov
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI) sciex.com
Acquisition ModeMultiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) with EAD lipidmaps.orgsciex.com
Collision GasNitrogen or Argon

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Shotgun Lipidomics

Shotgun lipidomics, which involves the direct infusion of a total lipid extract into an electrospray ionization tandem mass spectrometer (ESI-MS/MS), offers a high-throughput approach for the global analysis of lipids. mdpi.comspringernature.comnih.gov This technique bypasses the need for chromatographic separation, relying instead on the intrinsic properties of different lipid classes to be selectively ionized and fragmented. aocs.org

In shotgun lipidomics, different lipid classes can be analyzed by performing precursor ion and neutral loss scans for characteristic fragments. nih.govaocs.org For example, phospholipids (B1166683) containing a specific headgroup can be identified by scanning for the precursor ions of that headgroup's fragment. This approach has been successfully applied to identify and quantify various phospholipid species, including those containing polyunsaturated fatty acids, in biological samples like salmon muscle tissue. nih.govnih.gov

While shotgun lipidomics is a powerful tool for rapid lipid profiling, it has limitations in distinguishing between isobaric and isomeric species, including different isomers of this compound. nih.gov Therefore, it is often used in conjunction with other techniques for more detailed structural elucidation.

Isotope-Labeled Probes for Biosynthetic Studies

Isotope-labeled probes are crucial for elucidating the biosynthetic pathways of natural products, including this compound. nih.govwhoi.edu By feeding organisms with precursors labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can trace the incorporation of these isotopes into the final product, providing insights into the enzymatic reactions and metabolic routes involved. nih.govmpg.de

For instance, the biosynthesis of 6Z,9Z,12Z,15-hexadecatetraenoic acid in diatoms has been investigated using deuterium-labeled precursors. mpg.de The synthesis of these labeled compounds allows for their use as metabolic probes in feeding experiments. mpg.de Subsequent analysis of the lipids extracted from the diatoms by mass spectrometry can reveal the labeling pattern of the this compound, confirming its de novo synthesis and providing clues about the biosynthetic machinery. researchgate.net

The use of uniformly ¹³C-labeled glucose has also been employed to study the biosynthesis of polyunsaturated fatty acids in microalgae. nih.gov The resulting labeled fatty acids can then be analyzed by LC-MS/MS to determine the degree of isotope incorporation. nih.gov

Extraction and Isolation Protocols from Biological Matrices

The accurate analysis of this compound from biological samples is highly dependent on the efficiency and selectivity of the extraction and isolation methods employed. The choice of method is influenced by the nature of the biological matrix, the lipid content, and the subsequent analytical techniques to be used.

Conventional Lipid Extraction Methods (Bligh & Dyer, Folch)

The Bligh and Dyer and the Folch methods are two of the most widely used and well-established solvent extraction techniques for the recovery of total lipids from biological tissues. researchgate.netmdpi.com Both methods rely on a ternary solvent system of chloroform, methanol, and water to partition the lipids into an organic phase, separating them from other cellular components. mdpi.com

The primary difference between the two methods lies in the solvent-to-sample ratio and the initial chloroform:methanol:water ratios. mdpi.comvliz.be The Folch method typically uses a larger volume of solvent relative to the sample size compared to the Bligh and Dyer method. vliz.be

Studies comparing the two methods for the extraction of lipids from marine tissues have shown that for samples with low lipid content (<2%), both methods yield similar results. vliz.benih.gov However, for samples with higher lipid content, the Folch method has been reported to provide significantly higher lipid recovery. vliz.benih.gov The choice between these methods can also depend on the specific lipid classes of interest; for example, the Bligh and Dyer method has been shown to be effective for extracting omega-3 fatty acids from microalgae. juniperpublishers.com

Table 2: Comparison of Conventional Lipid Extraction Methods

FeatureBligh & Dyer MethodFolch Method
Solvent System Chloroform:Methanol:WaterChloroform:Methanol:Water
Initial Ratio 1:2:0.8 (v/v/v)2:1 (v/v) followed by water addition
Solvent/Sample Ratio Lower (e.g., 4:1) mdpi.comHigher (e.g., 20:1) mdpi.com
Lipid Recovery Efficient for low-lipid samples nih.govMore efficient for high-lipid samples nih.gov

Advanced Extraction Techniques

In recent years, several advanced extraction techniques have been developed to overcome some of the limitations of conventional methods, such as the use of large volumes of toxic solvents and long extraction times. These modern techniques often offer improved efficiency, selectivity, and are more environmentally friendly. mdpi.com

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govcetjournal.itmdpi.com By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific lipid classes. nih.govsupercriticalfluids.com SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and readily available. cetjournal.it This technique has been successfully applied to the extraction of polyunsaturated fatty acids from various sources, including fish oil and microbial biomass. nih.govcetjournal.itresearchgate.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures and pressures. nih.govresearchgate.net These conditions increase the solubility and mass transfer of the analytes, leading to faster and more efficient extractions with reduced solvent consumption compared to traditional methods. nih.govrsc.org PLE has been effectively used for the extraction of fatty acids from microalgae, a known source of this compound. nih.govrsc.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, which accelerates the extraction process. acs.orgmdpi.commdpi.com The rapid and localized heating can lead to the disruption of cell walls, enhancing the release of intracellular lipids. nih.gov MAE has been shown to be a rapid and efficient method for extracting lipids from various biological samples, including meat and yeast. acs.orgital.sp.gov.br

Table 3: Overview of Advanced Extraction Techniques for Lipids

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE) Extraction with a supercritical fluid (e.g., CO₂) nih.govGreen solvent, tunable selectivity, mild operating temperatures cetjournal.itsupercriticalfluids.comHigh initial equipment cost
Pressurized Liquid Extraction (PLE/ASE) Extraction with solvents at high temperature and pressure nih.govFast, efficient, reduced solvent consumption nih.govrsc.orgRequires specialized equipment
Microwave-Assisted Extraction (MAE) Use of microwave energy to accelerate extraction mdpi.comRapid, efficient, can disrupt cell walls mdpi.comnih.govPotential for localized overheating, requires microwave-transparent vessels
Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting lipids, including this compound, from solid and semi-solid matrices. This technique utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvent penetration into the sample matrix and improving the solubility of the target analytes.

In the context of extracting polyunsaturated fatty acids (PUFAs) like this compound from marine sources such as microalgae, PLE has demonstrated significant advantages over traditional extraction methods. Research on the microalga Isochrysis galbana, a known source of this compound, has shown that PLE can achieve high lipid yields in a much shorter time and with lower solvent consumption compared to conventional techniques. mdpi.com

Optimal conditions for PLE of lipids from microalgae often involve the use of a mixture of polar and non-polar solvents to effectively extract a broad range of lipid classes. For instance, a mixture of hexane (B92381) and isopropanol has been successfully employed. mdpi.com The temperature is a critical parameter in PLE, with studies on I. galbana indicating that temperatures around 100°C can provide excellent extraction yields for PUFAs. mdpi.comnih.gov Increasing the temperature further may not necessarily lead to a significant increase in yield and could risk the degradation of thermally sensitive compounds like this compound. mdpi.com

The following table summarizes typical parameters for the PLE of lipids from microalgae:

ParameterOptimized Value/RangeSource
Solvent Hexane:Isopropanol (2:1, v/v) mdpi.com
Temperature 100°C mdpi.com
Pressure 100 bar mdpi.com
Extraction Time 15 minutes mdpi.com
Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is another advanced technique that employs ultrasonic waves to enhance the extraction of bioactive compounds, including this compound, from various matrices. The mechanical effects of acoustic cavitation generated by ultrasound waves disrupt cell walls, leading to increased solvent penetration and improved mass transfer of intracellular components into the solvent.

For the extraction of lipids from microalgae such as Isochrysis galbana, UAE has been shown to be a green and efficient alternative to traditional methods. mdpi.com It offers the benefits of reduced extraction time, lower solvent consumption, and operation at lower temperatures, which is particularly advantageous for preserving the integrity of PUFAs like this compound.

Studies have optimized UAE parameters for lipid extraction from I. galbana. A mixture of hexane and isopropanol is an effective solvent system, and the extraction can be efficiently performed at moderate temperatures. mdpi.com An investigation into the effect of temperature and time on UAE of lipids from I. galbana revealed that optimal yields could be achieved at 50°C with an extraction time of 15 minutes. mdpi.com These conditions not only provided a high yield of total lipids but also resulted in an extract with a high content of omega-3 PUFAs. mdpi.com

The table below outlines the optimized conditions for the UAE of lipids from microalgae:

ParameterOptimized Value/RangeSource
Solvent Hexane:Isopropanol (2:1, v/v) mdpi.com
Temperature 50°C mdpi.com
Extraction Time 15 minutes mdpi.com
Ultrasonic Frequency 20 kHz thno.org
Enzymatic Pre-treatment for Enhanced Extraction

To further improve the extraction efficiency of intracellular lipids like this compound from microalgae, enzymatic pre-treatment of the biomass can be employed. The rigid cell walls of many microalgae species can hinder solvent access to the intracellular lipids. Enzymatic hydrolysis targets specific components of the cell wall, such as cellulose (B213188) and pectin, breaking them down and facilitating the release of lipids.

Research on Isochrysis galbana has explored the use of commercial enzyme preparations, such as Celluclast and Viscozyme, for the pre-treatment of the microalgal biomass before extraction by PLE or UAE. mdpi.com These enzymes contain a mixture of carbohydrases, including cellulases, hemicellulases, and pectinases, that effectively degrade the complex polysaccharides of the algal cell wall.

While enzymatic pre-treatment has been shown to be a viable strategy to disrupt the cell wall, studies on I. galbana have indicated that for this particular microalga, the pre-treatment did not significantly increase the total lipid yield when combined with advanced extraction techniques like PLE and UAE. mdpi.com However, the effectiveness of enzymatic pre-treatment can be highly dependent on the specific microalgal species and its cell wall composition. For other species with more recalcitrant cell walls, enzymatic hydrolysis could be a crucial step for achieving high extraction yields of this compound. For instance, in the diatom Phaeodactylum tricornutum, another source of PUFAs, enzymatic hydrolysis has been investigated to improve the release of valuable compounds. semanticscholar.org

The following table provides examples of enzymes used for the pre-treatment of microalgal biomass:

EnzymeTarget ComponentPotential BenefitSource
Celluclast CelluloseDegradation of the primary cell wall component. mdpi.com
Viscozyme Complex carbohydrates (araban, cellulase, β-glucanase, hemicellulase, and xylanase)Breakdown of a broad range of cell wall polysaccharides. mdpi.com

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the detailed stereochemical analysis of polyunsaturated fatty acids like this compound. The various isomers of this compound, which differ in the position and geometry (cis or trans) of their double bonds, can be distinguished using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

The chemical shifts of the olefinic protons in the ¹H NMR spectrum are highly sensitive to the geometry of the double bonds. Generally, the signals for protons on a cis double bond appear at a slightly different chemical shift compared to those on a trans double bond. Furthermore, the coupling constants (J-values) between adjacent olefinic protons are characteristic of the double bond geometry, with trans couplings typically being larger (around 11-18 Hz) than cis couplings (around 6-14 Hz).

For complex molecules like this compound, where signal overlap in the 1D ¹H NMR spectrum is common, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. COSY experiments reveal the connectivity between protons, helping to trace the carbon chain and identify adjacent protons, including those across double bonds. NOESY experiments provide information about the spatial proximity of protons, which can be used to confirm the cis or trans configuration of the double bonds.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the carboxylic acid group and the carbon-carbon double bonds.

The carboxylic acid functional group gives rise to two characteristic absorption bands. A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. A sharp, strong absorption band appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

The carbon-carbon double bonds (C=C) in the alkyl chain of this compound also produce characteristic absorption bands. The C=C stretching vibration usually appears as a weak to medium band in the region of 1640-1680 cm⁻¹. More importantly, the out-of-plane C-H bending vibrations of the hydrogens attached to the double-bonded carbons can be used to distinguish between cis and trans isomers. Isolated trans double bonds show a strong absorption band around 960-970 cm⁻¹, while cis double bonds give a broader, weaker band around 675-730 cm⁻¹. This distinction is particularly useful in monitoring changes in the isomeric composition of this compound during processing or extraction. tandfonline.com

The table below summarizes the characteristic IR absorption bands for the functional groups in this compound:

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Source
Carboxylic Acid (O-H) Stretching2500-3300 (broad) bibliotekanauki.pl
Carboxylic Acid (C=O) Stretching1700-1725 (strong) bibliotekanauki.pl
Alkene (C=C) Stretching1640-1680 (weak to medium) bibliotekanauki.pl
Alkene (C-H, cis) Out-of-plane bending675-730 (broad, weak) tandfonline.com
Alkene (C-H, trans) Out-of-plane bending960-970 (strong) tandfonline.com

Use of Synthetic Standards for Method Validation

The validation of analytical methods for the quantification of this compound is crucial to ensure the accuracy and reliability of the results. The use of certified reference materials or synthetic standards of known purity and concentration is a cornerstone of method validation. These standards are essential for establishing calibration curves, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the accuracy and precision of the analytical method.

For the analysis of specific isomers of this compound, such as (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid, high-purity synthetic standards are commercially available. larodan.com These standards can be used to develop and validate chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), for the separation and quantification of this fatty acid in complex lipid extracts from marine organisms.

The synthesis of specific isomers of this compound can be a complex process. One reported approach for the synthesis of all-cis-4,7,10,13-hexadecatetraenoic acid involves a safer alternative to stepwise synthesis through the selective hydrogenation of a fully unsaturated precursor. This involves the Cadiot-Chodkiewicz coupling to link four acetylene (B1199291) units, followed by catalytic hydrogenation using a Lindlar catalyst or a copper-zinc alloy to achieve the desired cis-selectivity.

By using these synthetic standards, researchers can perform recovery studies to evaluate the efficiency of their extraction methods and ensure that the entire analytical workflow, from sample preparation to final analysis, is accurate and reproducible.

Derivatives and Analogs of Hexadecatetraenoic Acid in Academic Inquiry

Natürlich vorkommende Derivate

Natürlich vorkommende Derivate der Hexadecatetraensäure entstehen durch verschiedene Stoffwechselprozesse in Organismen. Die Erforschung dieser Verbindungen gibt Aufschluss über ihre physiologischen Rollen, von der Zellsignalisierung bis hin zu Abwehrmechanismen.

Die enzymatische Oxidation mehrfach ungesättigter Fettsäuren ist ein fundamentaler Prozess, der eine Vielzahl von bioaktiven Lipidmediatoren hervorbringt. Diese oxygenierten Metaboliten sind an zahlreichen physiologischen und pathophysiologischen Prozessen beteiligt. Die Hauptwege für die enzymatische Lipidoxidation umfassen die Cyclooxygenase- (COX), Lipoxygenase- (LOX) und Cytochrom-P450- (CYP)-Pfade sfrbm.org. Diese Enzyme katalysieren die Einführung von Sauerstoff in Fettsäuresubstrate wie Arachidonsäure und Linolsäure, was zu hochspezifischen stereo- und regioselektiven Produkten führt sfrbm.org.

Obwohl die Forschung sich intensiv auf C18- und C20-Fettsäuren konzentriert hat, ist Hexadecatetraensäure als mehrfach ungesättigte Fettsäure ebenfalls ein potenzielles Substrat für diese enzymatischen Oxygenierungsreaktionen. Die aus diesen Reaktionen resultierenden hydroxylierten, epoxidierten oder ketonischen Derivate können als Signalmoleküle fungieren. Die genaue Identifizierung und die spezifischen biologischen Aktivitäten der oxygenierten Metaboliten, die direkt von Hexadecatetraensäure abgeleitet sind, bleiben jedoch ein Bereich für weiterführende wissenschaftliche Untersuchungen.

Monoglyceride, auch als Monoacylglycerine bekannt, sind Ester, die aus einem Glycerinmolekül und einer Fettsäure bestehen wikipedia.orgmedicalnewstoday.com. Sie kommen in der Natur in sehr geringen Mengen in Samenölen vor und entstehen biologisch als Zwischenprodukte bei der enzymatischen Hydrolyse von Triglyceriden durch Lipasen wikipedia.orggerli.com.

Eine spezifische Form der Hexadecatriensäure, die 7,10,13-Hexadecatriensäure, wurde als Hauptbestandteil im Samenöl von Lepidium sativum (Gartenkresse) identifiziert nih.gov. Da Triglyceride die primäre Speicherform von Fettsäuren in Ölen sind, ist es plausibel, dass Hexadecatriensäure-Monoglyceride als natürliche Derivate während des Abbaus dieser Triglyceride in Organismen, die diese Fettsäure enthalten, gebildet werden. Diese Monoglyceride können eine Rolle im Fettstoffwechsel spielen, obwohl spezifische Studien, die sich ausschließlich auf die natürliche Präsenz und die biologischen Funktionen von Hexadecatriensäure-Monoglyceriden konzentrieren, in der wissenschaftlichen Literatur nicht umfassend dokumentiert sind.

Mehrfach ungesättigte Aldehyde (PUAs) sind reaktive Moleküle, die von bestimmten Meeresdiatomeen als chemische Abwehrstoffe gegen Beweidung, beispielsweise durch Copepoden, produziert werden wikipedia.org. Diese Aldehyde entstehen nach einer Zellverletzung durch die enzymatische Umwandlung von mehrfach ungesättigten Fettsäuren wikipedia.org.

Wissenschaftliche Studien haben gezeigt, dass Hexadecatetraensäure ein direkter Vorläufer für die Biosynthese von PUAs ist. Insbesondere wurde nachgewiesen, dass die 6Z,9Z,12Z,15-Hexadecatetraensäure in der Diatomee Thalassiosira rotula oxidativ in den Aldehyd 2E,4E/Z,7-Octatrienal umgewandelt wird nih.gov. Untersuchungen mit markierten Vorläufern bestätigten, dass C16-Fettsäuren aus den Galactolipiden von Diatomeen wie Skeletonema costatum und Thalassiosira rotula in PUAs umgewandelt werden researchgate.net. Diese Ergebnisse belegen die Rolle der Hexadecatetraensäure als Substrat im Oxylipin-Weg von Diatomeen, der zu bioaktiven Aldehyden führt, die für ökologische Interaktionen von Bedeutung sind.

Synthetisch modifizierte Analoga

Synthetische Analoga der Hexadecatetraensäure sind für die Forschung von unschätzbarem Wert. Durch chemische Modifikationen wie Veresterung oder Isotopenmarkierung können Wissenschaftler die Aufnahme, den Stoffwechsel und die biologischen Wirkungen dieser Fettsäure mit hoher Präzision untersuchen.

Die Umwandlung von Fettsäuren in ihre Ethylester-Form ist eine gängige Methode, um ihre Stabilität und Bioverfügbarkeit für in-vivo-Studien zu erhöhen. Der Ethylester der 6,9,12,15-Hexadecatetraensäure (HDTA-EE) wurde in tierexperimentellen Studien verwendet, um seine Auswirkungen auf den Lipidstoffwechsel zu untersuchen.

In einer Studie wurden Mäuse mit einer Diät gefüttert, die 10 % HDTA-EE enthielt. Die Ergebnisse zeigten, dass die Zufuhr von HDTA-EE den Triglyceridspiegel im Plasma senkte, ohne den Gesamtcholesterinspiegel zu beeinflussen researchgate.net. Interessanterweise reicherte sich die HDTA selbst kaum im Fettgewebe an. Stattdessen wurde ein um zwei Kohlenstoffatome verlängerter Metabolit, die C18:4n-1-Fettsäure, in geringen Mengen im Plasma, in der Leber und im Fettgewebe nachgewiesen, was auf eine Elongation der HDTA im Körper hindeutet researchgate.net.

Tabelle 1: Einfluss von HDTA-EE auf die Fettsäurezusammensetzung im Plasma von Mäusen

FettsäureKontrolldiät (%)HDTA-EE-Diät (%)
C16:4n-1 (HDTA)Nicht nachweisbarGeringe Mengen
C18:4n-1Nicht nachweisbar< 1%

Diese Tabelle ist eine vereinfachte Darstellung der qualitativen Ergebnisse, die in der Studie beschrieben wurden, und zeigt die Detektion von HDTA und seinem Metaboliten in der Versuchsgruppe.

Die Isotopenmarkierung ist eine leistungsstarke Technik, um den Weg von Molekülen durch komplexe Stoffwechselwege zu verfolgen. Durch den Ersatz von Wasserstoffatomen durch ihr schwereres Isotop Deuterium (B1214612) (²H oder D) können Wissenschaftler den Weg einer Verbindung und ihre Umwandlung in Metaboliten nachverfolgen.

Es wurde eine Synthesemethode für 9,10-[²H₂]-6Z,9Z,12Z,15-Hexadecatetraensäure entwickelt nih.gov. Diese deuterierte Version der Fettsäure dient als metabolischer Tracer. In Studien mit Zellfragmenten der Diatomee Thalassiosira rotula wurde diese markierte Hexadecatetraensäure verabreicht. Die anschließende Analyse zeigte, dass sie oxidativ in den markierten Aldehyd 1,2-[²H₂]-2E,4E/Z,7-Octatrienal umgewandelt wurde nih.gov. Dieser Ansatz lieferte den direkten Beweis, dass Hexadecatetraensäure der Vorläufer dieses spezifischen Aldehyds ist, und verdeutlicht den Nutzen von isotopenmarkierten Analoga zur Aufklärung von Biosynthesewegen.

Tabelle 2: In diesem Artikel erwähnte Verbindungen

Verbindungsname
Hexadecatetraensäure
7,10,13-Hexadecatriensäure
6,9,12,15-Hexadecatetraensäure
2E,4E/Z,7-Octatrienal
6,9,12,15-Hexadecatetraensäure-Ethylester
C18:4n-1-Fettsäure
9,10-[²H₂]-6Z,9Z,12Z,15-Hexadecatetraensäure
1,2-[²H₂]-2E,4E/Z,7-Octatrienal
Arachidonsäure
Linolsäure
Glycerin
Triglyceride
Monoglyceride
Galactolipide
Cholesterin

Biologically Significant Conjugates

Hexadecatetraenoic acid, a polyunsaturated fatty acid, is known to form conjugates with other molecules, leading to compounds with distinct biological activities and functions. These conjugates are a subject of academic inquiry, particularly in the fields of biochemistry and microbiology. The following sections detail two key areas of research: its incorporation into mannosylerythritol lipids and its integration into complex cellular lipids.

Mannosylerythritol Lipids (MEL) with this compound Moieties

Mannosylerythritol lipids (MELs) are a class of glycolipid biosurfactants produced by various yeasts and fungi. mdpi.compreprints.org These molecules are amphiphilic, consisting of a hydrophilic mannosylerythritol head group and hydrophobic fatty acid chains. researchgate.net The specific fatty acids incorporated into the MEL structure can vary, influencing their physicochemical and biological properties. nih.gov

Recent research has focused on the production of MELs containing polyunsaturated fatty acids, including this compound. One notable study investigated the production of MELs by the yeast Pseudozyma churashimaensis OK96 using cuttlefish oil as a carbon source. nih.govjst.go.jp Cuttlefish oil is rich in polyunsaturated fatty acids, and its use led to the formation of a novel MEL-A (a specific type of mannosylerythritol lipid) that incorporated this compound (C16:4). nih.govjst.go.jp

Gas chromatography-mass spectrometry (GC/MS) analysis revealed that in the MEL-A produced by P. churashimaensis OK96 from cuttlefish oil, this compound constituted 7.7% of the total fatty acids and 23.6% of the total unsaturated fatty acids. nih.govjst.go.jp This novel MEL-A demonstrated different physicochemical properties compared to MEL-A produced from soybean oil, which typically contains more saturated and monounsaturated fatty acids. nih.govjst.go.jp

The incorporation of the highly unsaturated this compound into the MEL structure resulted in distinct surface-active and antioxidative properties. nih.govjst.go.jp Specifically, the MEL-A from cuttlefish oil exhibited a higher critical micelle concentration (CMC) and a slightly higher surface tension at the CMC compared to its counterpart from soybean oil. nih.govjst.go.jp Furthermore, this novel MEL-A showed a 2.1-fold higher antioxidative activity, as determined by the DPPH radical-scavenging assay. nih.govjst.go.jp These findings highlight how the integration of this compound can significantly modify the functional properties of these biosurfactants, making them attractive for applications as new functional materials. nih.govjst.go.jp

Table 1: Comparison of MEL-A Produced from Cuttlefish Oil vs. Soybean Oil

PropertyMEL-A (from Cuttlefish Oil)MEL-A (from Soybean Oil)Reference
This compound Content7.7% of total fatty acidsNot reported (typically low/absent) nih.govjst.go.jp
Critical Micelle Concentration (CMC)5.7 x 10-6 M2.7 x 10-6 M nih.govjst.go.jp
Surface Tension at CMC29.5 mN/m27.7 mN/m nih.govjst.go.jp
Antioxidative Activity (relative)2.1-fold higherBaseline nih.govjst.go.jp

Integration into Complex Lipids within Cellular Structures

This compound, like other fatty acids, can be incorporated into more complex lipid structures within cells, becoming a component of cellular membranes and storage lipids. This integration is a fundamental process in lipid metabolism. Complex lipids, such as glycerophospholipids and triacylglycerides, are saponifiable lipids, meaning they contain fatty acids linked via ester bonds to a backbone molecule, typically glycerol. csbsju.edu

The incorporation of polyunsaturated fatty acids into these structures is crucial for various cellular functions. For instance, the fatty acid composition of membrane phospholipids (B1166683) influences membrane fluidity, signaling pathways, and the function of membrane-bound proteins. While direct studies on the incorporation of this compound into specific cellular lipids are limited, research on analogous polyunsaturated fatty acids provides insight into the likely metabolic pathways. For example, other omega-3 fatty acids have been shown to be incorporated into phospholipids and triacylglycerols in cell cultures. nih.gov

A study investigating the metabolic fate of 6,9,12,15-hexadecatetraenoic acid (HDTA) in mice provided some direct evidence of its integration and metabolism. researchgate.netnih.gov When mice were fed a diet containing HDTA, the fatty acid itself did not significantly accumulate in epididymal white adipose tissue. researchgate.netnih.gov However, a metabolite, C18:4n-1, which is an elongated form of HDTA, was detected in small quantities (less than 1% of total fatty acids) in the plasma, liver, and adipose tissue. researchgate.netnih.gov This suggests that dietary this compound is metabolized and can be integrated, at least in its elongated form, into the lipid pools of various tissues. researchgate.netnih.gov

Furthermore, studies on fibroblasts have shown that hydroxylated derivatives of other polyunsaturated fatty acids are incorporated into major phospholipid classes, such as choline and ethanolamine phosphoglycerides. nih.gov This indicates that the cellular machinery readily utilizes various fatty acid structures for the synthesis of complex membrane lipids. The integration of fatty acids is essential for the function of immune cells like lymphocytes and macrophages, where increased de novo lipogenesis is associated with pro-inflammatory phenotypes. mdpi.com

Future Directions and Emerging Research Avenues for Hexadecatetraenoic Acid

Untargeted Lipidomics and Metabolomics for Comprehensive Understanding

To move beyond a targeted analysis of single molecules, future research will increasingly rely on untargeted lipidomics and metabolomics. These powerful, high-throughput techniques allow for the simultaneous measurement of hundreds to thousands of lipids and other metabolites within a biological sample, providing a holistic snapshot of cellular processes. nih.govfrontiersin.org By applying untargeted approaches, researchers can investigate the complete lipid profile of an organism or cell culture, revealing subtle but significant changes in response to environmental stimuli or genetic modifications. nih.gov This enables the discovery of previously unknown derivatives of hexadecatetraenoic acid and illuminates its metabolic fate and downstream signaling products.

For instance, untargeted lipidomics applied to zebrafish liver cells has successfully characterized hundreds of lipid species, demonstrating the capacity of this approach to identify biomarkers of stress and classify subcellular impacts based on organelle-specific lipid changes. nih.gov Similarly, studies on cyanobacteria have used these methods to detect variations in total lipid content, fatty acid unsaturation levels, and specific lipid classes in response to different cultivation methods or gene deletions. nih.govnih.gov Applying these comprehensive analytical strategies to organisms known to produce this compound will be crucial for mapping its complete metabolic network and understanding its function in the context of the entire cellular lipidome. nih.gov

Interplay with Other Lipid Signaling Pathways and Regulatory Networks

This compound does not function in isolation. Its biological activity is deeply intertwined with a complex web of other lipid signaling pathways and regulatory networks. A primary area of future research is the detailed elucidation of this crosstalk. In plants, this compound (specifically the 16:3 isomer) is a key precursor in the hexadecanoid pathway, which generates jasmonates, a class of critical defense hormones. mdpi.comnih.gov The biosynthesis of jasmonic acid involves a series of enzymatic steps, and its signaling pathway interacts with those of other phytohormones like auxin and abscisic acid, creating a complex regulatory network that balances growth with defense responses. mdpi.com

Systems Biology Approaches to Elucidate Complex Biological Roles

To fully grasp the multifaceted roles of this compound, a systems biology approach is indispensable. This field integrates large-scale datasets from "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to construct computational and mathematical models of biological systems. numberanalytics.com Such models can simulate the dynamic interactions of numerous cellular components, allowing researchers to predict how perturbations, such as a change in this compound levels, will affect the entire system. numberanalytics.comnih.gov

A top-down systems approach can analyze high-throughput data to identify patterns and correlations between this compound and various cellular states or disease phenotypes. numberanalytics.com For example, by integrating metabolomic and transcriptomic data, researchers could build a predictive model of how this compound and its derivatives influence defense signaling networks in plants or metabolic regulation in microalgae. nih.gov This approach has been successfully used to predict the roles of gut microbial metabolites in colorectal cancer by linking metabolites to associated genes and pathways. nih.gov Applying a similar data-driven strategy could generate novel, testable hypotheses about the functions of this compound, guiding future experimental research and providing a more integrated understanding of its biological significance. biorxiv.org

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Production Optimization

Optimizing the production of this compound for biotechnological applications requires a deep understanding of its biosynthesis. A key research direction is the discovery and characterization of novel enzymes involved in its synthesis, particularly fatty acid desaturases and elongases. nih.gov For example, research in the liverwort Marchantia polymorpha identified a specific fatty acid desaturase essential for synthesizing hexadecatrienoic acid, the primary precursor for its bioactive jasmonates. biorxiv.org Identifying homologous enzymes in other organisms could reveal new catalysts with improved efficiency or different substrate specificities.

Once these key enzymes are identified, genetic and metabolic engineering can be employed to enhance production. mdpi.comscirp.org Strategies include:

Overexpression of key enzymes: Introducing additional copies of desaturase or elongase genes can increase the metabolic flux towards this compound.

Heterologous expression: Introducing biosynthetic genes into a host organism that is easier to cultivate, such as yeast or E. coli, can create a microbial cell factory for the fatty acid. mdpi.com

Pathway engineering: Modifying competing metabolic pathways to channel more precursors into the desired biosynthetic route.

Successful examples include the engineering of tobacco plants with a chloroplast desaturase gene, which led to increased levels of hexadecatrienoic acid and enhanced cold tolerance. nih.gov Similarly, genetic modification of diatoms, which are natural producers of polyunsaturated fatty acids, is a promising strategy to create strains with significantly higher yields for commercial-scale fermentation. mdpi.comscirp.org

Investigation of Ecological Roles in Marine and Terrestrial Ecosystems

This compound plays significant and diverse roles in shaping ecological interactions in both marine and terrestrial environments. In marine ecosystems, this fatty acid is a key component of many phytoplankton species, including diatoms. mdpi.com Oxylipins derived from this compound can act as chemical defense compounds, deterring grazing by zooplankton and other marine invertebrates. mdpi.com This defensive role is crucial for structuring marine food webs. Furthermore, the fatty acid composition of microalgae, including the levels of this compound, is influenced by environmental factors like temperature, meaning its production and ecological impact are linked to climate change. wiley.comresearchgate.net In some bacteria, derivatives of this compound may also play a role in adaptation to cold environments. mdpi.com

In terrestrial ecosystems, the primary ecological role of this compound is as a precursor to the plant hormone jasmonic acid. mdpi.comnih.gov Jasmonates are central to a plant's defense system against insect herbivores and necrotrophic pathogens. Therefore, the ability to synthesize this compound is fundamental to plant survival and fitness in a competitive environment. Additionally, engineering plants to have higher levels of its trienoic form (16:3) has been shown to improve tolerance to abiotic stresses like cold temperatures, highlighting its importance in plant-environment interactions. nih.gov

Advanced Bio-prospecting for Novel this compound Producing Organisms

While several sources of this compound are known, there is vast untapped biodiversity, particularly in marine and microbial ecosystems, that could yield novel and more efficient producing organisms. mdpi.commdpi.com Advanced bio-prospecting combines modern cultivation techniques with culture-independent methods, such as metagenomics, to explore this diversity. nih.gov By screening diverse environments, from marine sediments to soil, researchers can identify new species of microalgae, fungi, or bacteria with unique metabolic capabilities. nih.govsintef.no

Recent studies have already highlighted promising candidates. For example, the microalga Phaeodactylum tricornutum produces hexadecatrienoic acid that exhibits antimicrobial activity. uio.no A comparative analysis of various microalgae identified the strain Parachlorella lacustris as a significant producer of this compound, a relatively rare fatty acid within that particular clade. mdpi.com Future bio-prospecting efforts will leverage genomic and metabolomic screening to rapidly assess the potential of newly isolated organisms. This will not only expand the catalog of known producers but may also lead to the discovery of strains with exceptionally high yields or the ability to produce novel isomers of this compound, opening up new possibilities for industrial and pharmaceutical applications.

Q & A

Q. What methodological approaches are recommended for extracting hexadecatetraenoic acid from biological tissues?

The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing wet tissue with chloroform-methanol (2:1 v/v), followed by phase separation using additional chloroform and water. The chloroform layer, containing lipids like this compound, is isolated and purified. This method minimizes lipid degradation and is adaptable to diverse tissues, including fish muscle .

Q. How is the structural configuration of this compound elucidated in lipidomic studies?

Gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) are primary tools. For example, GC/MS analysis of methyl esters identifies double-bond positions (e.g., 6,9,12,15-hexadecatetraenoic acid) via characteristic fragmentation patterns. NMR further confirms stereochemistry, particularly for rare isomers like 16:4n-1 with terminal double bonds .

Q. What are the natural sources of this compound, and how are they identified?

this compound is found in marine organisms, particularly fish oils. Isolation involves transesterification of total lipids followed by countercurrent chromatography (CCC) to separate polyunsaturated fatty acids (PUFAs). CCC parameters, such as eluent systems (e.g., n-hexane/acetonitrile), are optimized for resolving structurally similar lipids .

Advanced Research Questions

Q. What experimental challenges arise in isolating this compound from complex lipid matrices, and how can they be addressed?

Co-elution with other PUFAs (e.g., omega-3 fatty acids) is a major issue. High-speed countercurrent chromatography (HSCCC) with polarity-adjusted solvent systems improves resolution. For instance, isolating 16:4n-1 from fish oil requires iterative fractionation and validation via GC/MS to confirm purity .

Q. How can researchers resolve contradictions in reported biological roles of this compound, such as its effects on triglyceride metabolism?

Discrepancies may stem from model systems (e.g., in vitro vs. murine studies) or dosage variations. Cross-validation using multiple assays (e.g., lipid profiling, gene expression analysis) and standardized protocols for in vivo studies (e.g., controlled diets in mice) can clarify mechanistic pathways .

Q. What considerations are critical for designing in vivo studies to assess this compound’s impact on lipid homeostasis?

Key factors include:

  • Dosage and administration : Oral bioavailability studies in mice, using ethyl ester derivatives to enhance stability .
  • Endpoint analysis : Plasma triglyceride quantification via enzymatic assays coupled with liver lipidomics.
  • Controls : Pair-fed groups to distinguish dietary effects from compound-specific outcomes .

Q. How can researchers address inconsistencies in this compound’s reported anti-inflammatory properties?

Contradictions often arise from cell-type-specific responses or varying experimental conditions (e.g., oxygen tension in cell cultures). Meta-analyses of transcriptomic datasets and dose-response studies across immune cell models (e.g., macrophages, neutrophils) are recommended to identify context-dependent effects .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in lipidomics studies?

Multivariate analysis (e.g., PCA or PLS-DA) is used to discern lipidomic signatures. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction reduce type I errors. Raw data should be deposited in repositories like MetaboLights for reproducibility .

Q. How should researchers validate the purity of synthesized this compound derivatives?

Combine chromatographic (HPLC with UV/Vis or ELSD detection) and spectroscopic (high-resolution MS, ¹³C-NMR) methods. For example, methyl ester derivatives should show a single peak in HPLC and molecular ions matching theoretical masses in HRMS (e.g., m/z 262.2 for 16:4n-1 methyl ester) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.